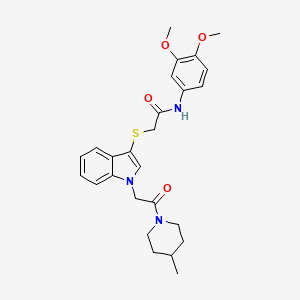

2,4,5-Trimethyl-3-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,5-Trimethyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3 . It is a derivative of benzaldehyde, which is a compound containing a nitro group meta-substituted to an aldehyde .

Molecular Structure Analysis

The molecular weight of this compound is 193.2 . The structure of this compound can be represented by the linear formula (CH3)3C6H2CHO .Scientific Research Applications

Synthesis Applications

- Photoisomerization Studies : The synthesis and photoisomerization of derivatives involving 2,4,5-Trimethyl-3-nitrobenzaldehyde or its structural analogues are studied for understanding photochemical processes. For example, the photoisomerization of 3-Cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one, a compound synthesized using a similar nitrobenzaldehyde, is explored for its photochemical properties (Jansone et al., 2003).

Chemical Actinometry

- Photochemical Sensitivity : 2-Nitrobenzaldehyde (2NB), a compound related to this compound, is used as a chemical actinometer due to its photochemical sensitivity and stability, helpful in measuring light absorption and photochemical properties in various conditions (Galbavy et al., 2010).

Kinetic Modeling in Chemical Synthesis

- Nitration Processes : The kinetics of benzaldehyde nitration, a process relevant to the production of compounds like this compound, is an important area of study. Kinetic modeling helps in understanding and optimizing conditions for the production of specific isomers in the synthesis of nitrobenzaldehydes (Russo et al., 2017).

Photoreaction Studies

- Solid-State Photoreactions : Research on the solid-state photoreaction of nitrobenzaldehydes with other compounds, such as indole, can provide insights into the behavior of compounds like this compound in similar reactions (Meng et al., 1994).

Catalysis and Green Chemistry

- Catalysis in Organic Synthesis : The use of substituted benzaldehydes, including nitrobenzaldehydes, in catalytic reactions for the synthesis of pharmaceutical intermediates, showcases the potential role of this compound in green chemistry applications (Perozo-Rondón et al., 2006).

Process Optimization in Chemical Synthesis

- Microreactor Technology : The synthesis of nitrobenzaldehyde isomers from benzyl alcohol in a microreactor demonstrates advancements in process safety and efficiency, relevant for compounds like this compound (Russo et al., 2017).

Molecular Structure Analysis

Charge Transfer Studies : Understanding the molecular structure and charge-transfer interactions in nitrobenzaldehydes can provide insights into the electronic properties of this compound (Matsunaga & Osawa, 1974).

Conformational Studies : Research on molecular structure, like the conformational variability in terpenoid-like bischalcones synthesized from nitrobenzaldehydes, contributes to understanding the structural dynamics of related compounds (Fernandes et al., 2013).

Mechanism of Action

Target of Action

It’s known that nitro compounds, like this one, often interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Nitro compounds are known to participate in various biochemical processes, including redox reactions and signal transduction .

Pharmacokinetics

The nitro group in the compound could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body .

Result of Action

Nitro compounds are known to have various biological effects, including antimicrobial, antifungal, and anti-inflammatory activities .

Action Environment

The action of 2,4,5-Trimethyl-3-nitrobenzaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the reactivity of nitro compounds can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The nitro group in the compound could potentially undergo reduction reactions, while the aldehyde group could participate in nucleophilic addition reactions .

Molecular Mechanism

It can be hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2,4,5-trimethyl-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-9(5-12)8(3)10(7(6)2)11(13)14/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZPMZZCUJYFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)

![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)

![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)

![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)